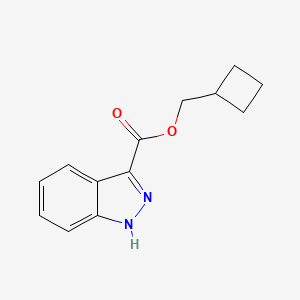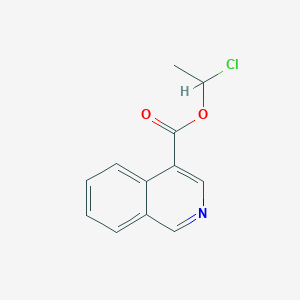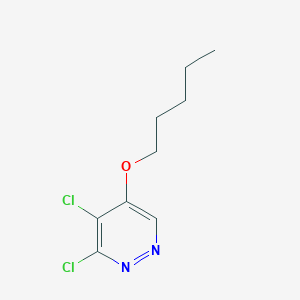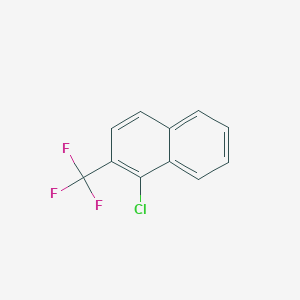
Cyclobutylmethyl 1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutylmethyl-1H-Indazol-3-carboxylat ist eine chemische Verbindung, die zur Klasse der Indazol-Derivate gehört. Indazole sind heterozyklische Verbindungen, die einen kondensierten Benzol- und Pyrazolring enthalten. Diese Verbindungen haben aufgrund ihrer vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen großes Interesse geweckt .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Eine gängige Methode umfasst die Cyclisierung von ortho-substituierten Hydrazinen mit Aldehyden oder Ketonen zur Bildung des Indazolrings . Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren wie Kupferacetat (Cu(OAc)2) und Lösungsmitteln wie Dimethylsulfoxid (DMSO) unter Sauerstoffatmosphäre .
Industrielle Produktionsverfahren
Die industrielle Produktion von Indazol-Derivaten, einschließlich Cyclobutylmethyl-1H-Indazol-3-carboxylat, verwendet häufig metallkatalysierte Reaktionen aufgrund ihrer Effizienz und hohen Ausbeuten. Methoden wie die Cu(OAc)2-katalysierte Cyclisierung und Diazotierungsreaktionen werden häufig eingesetzt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Cyclobutylmethyl-1H-Indazol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 unter sauren oder neutralen Bedingungen.
Reduktion: LiAlH4 in wasserfreiem Ether oder NaBH4 in Methanol.
Substitution: Halogenierte Indazol-Derivate mit Nucleophilen in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte oder reduzierte Derivate von Cyclobutylmethyl-1H-Indazol-3-carboxylat sowie substituierte Indazolverbindungen mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Cyclobutylmethyl-1H-Indazol-3-carboxylat hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Indazol-Derivate verwendet.
Biologie: Wird wegen seines Potenzials als Kinaseinhibitor untersucht, der verschiedene zelluläre Prozesse regulieren kann.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Cyclobutylmethyl-1H-Indazol-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Kinase. Die Verbindung kann die Kinaseaktivität hemmen, indem sie an die aktive Stelle bindet und so die Phosphorylierung von Zielproteinen blockiert. Diese Hemmung kann zur Modulation verschiedener Signalwege führen, die an Zellwachstum, Differenzierung und Apoptose beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutylmethyl 1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated indazole derivatives with nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted indazole compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
Cyclobutylmethyl 1H-indazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclobutylmethyl 1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Cyclobutylmethyl-1H-Indazol-3-carboxylat kann mit anderen Indazol-Derivaten verglichen werden, wie z. B.:
Methyl-1H-Indazol-3-carboxylat: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Cyclobutylmethylgruppe.
1H-Indazol-3-carbonsäure: Fehlt die Estergruppe, die in Cyclobutylmethyl-1H-Indazol-3-carboxylat vorhanden ist.
1H-Indazol-3-carboxamid: Enthält eine Amidgruppe anstelle einer Estergruppe.
Die Einzigartigkeit von Cyclobutylmethyl-1H-Indazol-3-carboxylat liegt in seinem spezifischen Substitutionsschema, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann .
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
cyclobutylmethyl 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c16-13(17-8-9-4-3-5-9)12-10-6-1-2-7-11(10)14-15-12/h1-2,6-7,9H,3-5,8H2,(H,14,15) |
InChI-Schlüssel |
OJNQIRGMXQDAGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)COC(=O)C2=NNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)
![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)


![7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11876030.png)

![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)

![2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)

![2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11876075.png)

